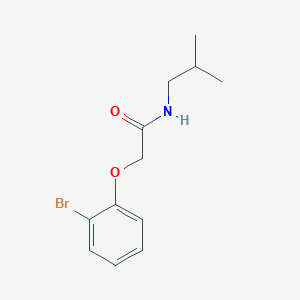![molecular formula C16H14N2O3S B5683548 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one, also known as MSB, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in various cellular processes. 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been shown to inhibit the activity of certain kinases, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has also been shown to inhibit the activity of certain phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been shown to have a range of biochemical and physiological effects, depending on the specific context in which it is used. In some studies, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. In other studies, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been shown to inhibit inflammation and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent. 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has also been shown to affect the activity of certain neurotransmitters, suggesting its potential as a therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been shown to be stable under a range of conditions, making it a useful tool for studying various biochemical and physiological processes. However, one limitation of using 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers working with the compound.
Orientations Futures
There are several future directions for research on 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one. One area of interest is the development of 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the development of 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one-based materials for use in various applications, such as energy storage and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one can be synthesized through a multistep process involving the reaction of 4-(methylsulfonyl)benzyl chloride with phthalic anhydride in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one in its pure form.
Applications De Recherche Scientifique
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. In material science, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been studied for its potential as a building block for the synthesis of functional materials. In organic synthesis, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been investigated for its potential as a starting material for the synthesis of other compounds.
Propriétés
IUPAC Name |
2-[(4-methylsulfonylphenyl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22(20,21)14-8-6-12(7-9-14)11-18-16(19)15-5-3-2-4-13(15)10-17-18/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEOKDWNMYYTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5683472.png)
![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenylpyrrolidin-2-one](/img/structure/B5683477.png)
![1-{1-cyclohexyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5683482.png)

![N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5683492.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5683500.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5683511.png)
![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683513.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5683519.png)


![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
